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Compound of Interest

Compound Name: cis-ent-Tadalafil

Cat. No.: B138421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of cis-ent-Tadalafil, a significant

stereoisomer of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. It covers the

molecule's chemical structure, physicochemical properties, mechanism of action, and a

representative synthetic pathway, designed to be a valuable resource for professionals in the

field of drug discovery and development.

Chemical Structure and Physicochemical Properties
cis-ent-Tadalafil is the (6S,12aR)-diastereomer of Tadalafil. Tadalafil itself, marketed as Cialis,

is the (6R,12aR)-diastereomer and is well-known for its therapeutic effects.[1][2] The

stereochemistry at the 6 and 12a positions is crucial for its biological activity. The designation

"cis" refers to the relative orientation of the substituents on the

hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole ring system, while "ent" denotes its

enantiomeric relationship at one of the chiral centers relative to the main drug.

Chemical Identifiers:

IUPAC Name: (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-

hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione

Synonyms: Tadalafil EP Impurity C, (6S,12aR)-Tadalafil
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CAS Number: 171596-28-4

InChI Key: WOXKDUGGOYFFRN-IERDGZPVSA-N

SMILES: CN1CC(=O)N2--INVALID-LINK--C1=O

The key physicochemical and pharmacological properties of cis-ent-Tadalafil are summarized

in the table below.

Property Value Reference

Molecular Formula C₂₂H₁₉N₃O₄ [3]

Molecular Weight 389.40 g/mol [3]

Accurate Mass 389.1376 [3]

Physical Form White/Off-White Solid [3]

Purity (Typical) >95% (by HPLC) [3]

PDE5 Inhibitory Activity (IC₅₀) 5 nM [4][5]

It is critical to distinguish cis-ent-Tadalafil ((6S,12aR)) from other stereoisomers. The

commercially available drug, Tadalafil, is the (6R,12aR) isomer, which is also a potent PDE5

inhibitor.[6] In contrast, the (6S,12aS) isomer, also known as ent-Tadalafil, is reported to be

inactive.[3] The trans-diastereomers, (6R,12aS) and (6S,12aR), also exhibit different activity

profiles, with some reports indicating that the (-)-trans-Tadalafil isomer retains some PDE5

inhibitory activity.[7][8]

Mechanism of Action: PDE5 Inhibition
cis-ent-Tadalafil, like Tadalafil, is a potent and selective inhibitor of phosphodiesterase type 5

(PDE5).[4][5] The mechanism of action is centered on the nitric oxide (NO)/cyclic guanosine

monophosphate (cGMP) signaling pathway, which is fundamental to the process of penile

erection.

Signaling Pathway Overview:
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Initiation: Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and

endothelial cells in the corpus cavernosum of the penis.

Enzyme Activation: NO diffuses into smooth muscle cells and activates the enzyme

guanylate cyclase.

Second Messenger Production: Guanylate cyclase catalyzes the conversion of guanosine

triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Physiological Effect: Increased levels of cGMP lead to the relaxation of smooth muscle cells

in the corpus cavernosum and penile arteries. This relaxation allows for increased blood flow

into the penis, resulting in an erection.

Termination: The enzyme PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP,

terminating the signal and causing the erection to subside.

Inhibitor Action: By competitively inhibiting PDE5, cis-ent-Tadalafil prevents the degradation

of cGMP. This enhances and prolongs the smooth muscle relaxation and increased blood

flow, thereby facilitating erectile function in the presence of sexual stimulation.

The following diagram illustrates this critical signaling pathway.
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Mechanism of Action of cis-ent-Tadalafil via PDE5 Inhibition.

Experimental Protocols: Synthesis of Tadalafil
Stereoisomers
The synthesis of Tadalafil and its stereoisomers, including cis-ent-Tadalafil, is most commonly

achieved via a multi-step process centered around the Pictet-Spengler reaction. This reaction

forms the key tetracyclic β-carboline core of the molecule. The choice of starting materials,

particularly the chirality of the tryptophan derivative, dictates the final stereochemistry.

Representative Synthetic Protocol:

The synthesis can be broadly divided into three key stages:

Formation of the Tetrahydro-β-carboline Intermediate (Pictet-Spengler Reaction)

Acylation of the Secondary Amine

Piperazinedione Ring Formation (Cyclization)

Step 1: Pictet-Spengler Reaction

Objective: To condense D-tryptophan methyl ester with piperonal to form the cis and trans

diastereomers of methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-

3-carboxylate.

Reagents:

D-Tryptophan methyl ester hydrochloride

Piperonal (1,3-Benzodioxole-5-carboxaldehyde)

Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

Solvent (e.g., dichloromethane (DCM), isopropanol, sulfolane)
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Procedure:

D-tryptophan methyl ester hydrochloride and piperonal are suspended in the chosen

solvent.

The acid catalyst is added, and the mixture is stirred at a controlled temperature

(conditions can range from -25°C to reflux, depending on the catalyst and solvent system).

The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC). The

reaction typically yields a mixture of cis and trans diastereomers.

The desired cis-isomer can often be selectively precipitated as its hydrochloride salt, or

the mixture can be carried forward to the next step followed by chromatographic

separation. The diastereomeric ratio is highly dependent on the reaction conditions.

Step 2: Acylation with Chloroacetyl Chloride

Objective: To acylate the secondary amine of the β-carboline intermediate.

Reagents:

cis-Tetrahydro-β-carboline intermediate from Step 1

Chloroacetyl chloride

Base (e.g., sodium bicarbonate)

Solvent (e.g., chloroform, DCM)

Procedure:

The cis-intermediate is dissolved or suspended in the solvent.

An aqueous solution of a base is added, followed by the dropwise addition of chloroacetyl

chloride at a low temperature (e.g., 0-5°C).

The reaction is stirred until completion.
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The organic layer is separated, washed, dried, and the solvent is evaporated to yield the

N-chloroacetylated product.

Step 3: Cyclization with Methylamine

Objective: To form the final piperazinedione ring structure.

Reagents:

N-chloroacetylated intermediate from Step 2

Methylamine (solution in a solvent like methanol or THF)

Solvent (e.g., methanol, chloroform)

Procedure:

The product from Step 2 is dissolved in the solvent.

An excess of methylamine solution is added.

The mixture is heated (e.g., to 50°C or reflux) for several hours until the cyclization is

complete.

Upon cooling, the product, a specific stereoisomer of Tadalafil, crystallizes from the

solution. It can then be collected by filtration, washed, and dried.

The following diagram outlines this general experimental workflow.
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General synthetic workflow for Tadalafil stereoisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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